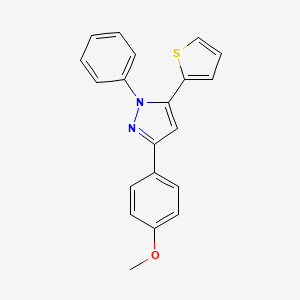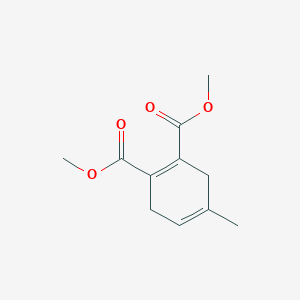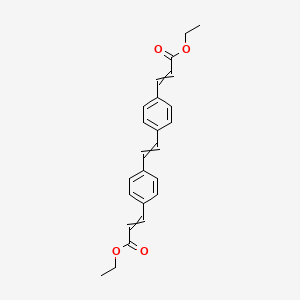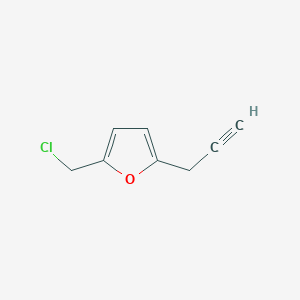
5-Chloro-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of indole derivatives often involves cyclization followed by dehydrative aromatization . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of indole derivatives can lead to the formation of various oxidized products .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology and medicine, indene derivatives have shown potential as antiviral, anti-inflammatory, and anticancer agents . The unique structural features of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- make it a valuable compound for studying various biological processes and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. Indene derivatives are known to interact with multiple receptors and enzymes, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- can be compared with other similar compounds such as 2,3-dihydro-1-oxo-1H-indene-4-carbonitrile and 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl- . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of 1H-Indene-2-carbonitrile, 5-chloro-2,3-dihydro-1,3-dioxo- lies in its specific substituents and the resulting properties.
Propiedades
Número CAS |
58138-39-9 |
|---|---|
Fórmula molecular |
C10H4ClNO2 |
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
5-chloro-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C10H4ClNO2/c11-5-1-2-6-7(3-5)10(14)8(4-12)9(6)13/h1-3,8H |
Clave InChI |
JSZIWAQQPWVFPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C(C2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
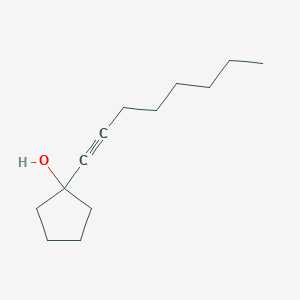
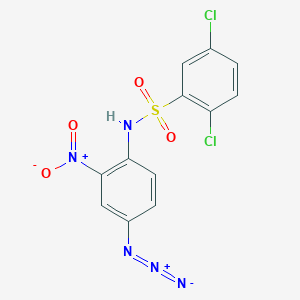
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
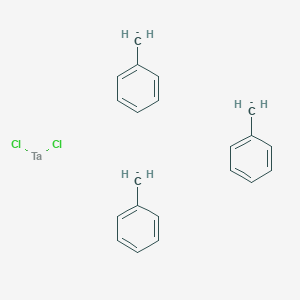
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

